Lipophilicity Reduction and Aqueous Solubility Improvement
The introduction of the 4-hydroxy group and ring saturation in the target compound lowers the computed LogP to 0.4216, compared to the fully aromatic parent pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0), which has a computed LogP of 1.0399 . This represents a ΔLogP of approximately −0.62, consistent with improved aqueous solubility as guided by the Lipinski Rule of Five and lead-likeness criteria [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.4216 (ChemSrc computed) |
| Comparator Or Baseline | Pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0): LogP = 1.0399 (ChemSrc computed) |
| Quantified Difference | ΔLogP ≈ −0.62 (target is more hydrophilic) |
| Conditions | In silico prediction (XLogP3 or equivalent algorithm); values from ChemSrc database |
Why This Matters
In lead optimization campaigns, a LogP below 1 is generally favorable for aqueous solubility and reduced non-specific binding, making the target compound a more attractive starting scaffold than the more lipophilic parent core [1].
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
